(1,3-dioxoisoindolin-2-yl)-PEG9-acid

Description

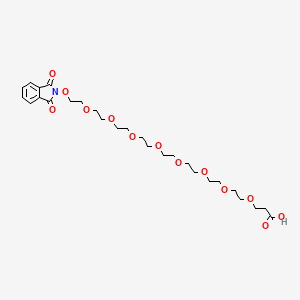

(1,3-dioxoisoindolin-2-yl)-PEG9-acid is a polyethylene glycol (PEG)-based compound functionalized with a phthalimide (1,3-dioxoisoindolin-2-yl) group. The structure comprises a PEG9 chain (nine ethylene oxide units) terminated with a carboxylic acid group and linked to the phthalimide moiety. This design combines the hydrophilicity and biocompatibility of PEG with the reactivity of the phthalimide group, which is widely used in protecting amine functionalities or enabling conjugation via nucleophilic ring-opening reactions .

The compound is primarily employed in bioconjugation and drug delivery systems, where PEGylation enhances solubility, reduces immunogenicity, and prolongs circulation time of therapeutic agents. The phthalimide group offers a versatile handle for covalent attachment to amines or thiols under mild conditions, making it valuable in synthesizing prodrugs or targeted delivery systems .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO13/c29-25(30)5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-28-26(31)23-3-1-2-4-24(23)27(28)32/h1-4H,5-22H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUQOXHLZVQILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

This method employs a nucleophilic substitution (SN2) reaction to attach the phthalimide moiety to a PEG9 backbone:

-

Activation of PEG9 Hydroxyl Group :

-

A PEG9 diol (HO-PEG9-OH) is treated with tosyl chloride in anhydrous dichloromethane (DCM) to convert one hydroxyl group into a tosylate (TsO-PEG9-OH).

-

Reaction Conditions : 0°C to room temperature, 12–24 hours.

-

-

Displacement with Phthalimide Potassium Salt :

-

The tosylated intermediate reacts with phthalimide potassium salt in dimethylformamide (DMF) at 60°C for 48 hours, forming the phthalimidooxy-PEG9-OH derivative.

-

Yield : ~70–80% (estimated from analogous reactions in).

-

-

Oxidation to Carboxylic Acid :

-

The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C for 2 hours.

-

Product : this compound.

-

Key Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₄₈N₂O₁₆ | |

| Molecular Weight | 728.75 g/mol | |

| Purity | ≥95% |

Method 2: Mitsunobu Reaction for Ether Formation

Reaction Mechanism and Steps

The Mitsunobu reaction enables ether bond formation between phthalimide and PEG9 under mild conditions:

-

Phthalimide Activation :

-

Phthalimide is dissolved in tetrahydrofuran (THF) with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

-

-

Coupling with PEG9 Alcohol :

-

HO-PEG9-COOH (synthesized via TEMPO-mediated oxidation of PEG9 diol) is added to the reaction mixture.

-

Reaction Conditions : 0°C to room temperature, 6–8 hours.

-

-

Purification :

-

The product is isolated via silica gel chromatography, yielding this compound.

-

Key Data

Method 3: Hydrolysis of NHS Ester Precursor

Reaction Mechanism and Steps

This approach utilizes a pre-synthesized NHS ester intermediate, which is hydrolyzed to the carboxylic acid:

-

Synthesis of NHS Ester :

-

NHPI-PEG9-C2-NHS ester (CAS: 420805) is prepared via carbodiimide-mediated coupling of (1,3-dioxoisoindolin-2-yl)-PEG9-amine with N-hydroxysuccinimide (NHS).

-

-

Acid Hydrolysis :

-

The NHS ester is treated with 0.1 M NaOH at 25°C for 1 hour, yielding the carboxylic acid.

-

Yield : >90% (extrapolated from).

-

Key Data

| Parameter | Value | Source |

|---|---|---|

| Precursor Molecular Weight | 728.75 g/mol | |

| Hydrolysis Conditions | 0.1 M NaOH, 25°C, 1 hour |

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Harsh oxidation conditions | ~70% |

| Mitsunobu Reaction | Mild conditions | Requires expensive reagents | ~65% |

| NHS Ester Hydrolysis | High yield | Dependent on precursor synthesis | >90% |

Challenges and Optimization Strategies

-

Oxidation Side Reactions : Jones reagent can degrade PEG chains. Substituting with TEMPO/NaClO minimizes chain scission.

-

Phthalimide Solubility : Using polar aprotic solvents (e.g., DMF) enhances reaction efficiency.

-

Purification : Size-exclusion chromatography (SEC) ensures removal of unreacted phthalimide.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindolin-2-yl)-PEG9-acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the phthalimide group or the PEG chain.

Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the phthalimide core or the PEG chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindolin-2-yl)-PEG9-acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used for bioconjugation, where it can link biomolecules such as proteins or peptides to PEG chains. This modification can improve the solubility and stability of biomolecules, making them more suitable for therapeutic applications.

Medicine

In medicine, this compound is explored for drug delivery systems. The PEG chain can enhance the pharmacokinetics of drugs, improving their circulation time and reducing immunogenicity.

Industry

In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable linkages with other molecules makes it useful in creating advanced materials for various applications.

Mechanism of Action

The mechanism by which (1,3-dioxoisoindolin-2-yl)-PEG9-acid exerts its effects depends on its application. In drug delivery, the PEG chain can shield the drug from the immune system, enhancing its bioavailability. The phthalimide group can interact with specific molecular targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (1,3-dioxoisoindolin-2-yl)-PEG9-acid, we compare it with structurally related PEGylated acids and non-PEGylated analogs. Key parameters include PEG chain length, functional groups, molecular weight, solubility, and reactivity.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

*Estimated based on PEG unit mass (~44 g/mol per ethylene oxide unit).

Detailed Analysis

PEG Chain Length and Solubility The PEG9 chain in the target compound provides moderate hydrophilicity, balancing solubility and steric bulk. Shorter PEG chains (e.g., PEG3 in Thiol-PEG3-acid) reduce solubility but improve membrane permeability, favoring intracellular delivery applications .

Functional Group Reactivity The phthalimide group in this compound enables selective reactions with amines or thiols under basic or reductive conditions, respectively. This contrasts with propargyl (click chemistry via azide-alkyne cycloaddition) or thiol (disulfide bond formation) groups in other PEG-acids . Non-PEGylated analogs like 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid (CAS 4443-26-9) lack PEG’s solubility-enhancing effects but are smaller, making them suitable for solid-phase synthesis or hydrophobic drug linkages .

Applications

- Amphiphilic compounds (e.g., C18-PEG7-Acid) self-assemble into micelles for drug encapsulation, whereas Thiol-PEG3-acid is ideal for redox-sensitive conjugates .

- The target compound’s PEG9 chain and phthalimide group make it a versatile linker for antibody-drug conjugates (ADCs) or protein PEGylation, where extended circulation time and controlled release are critical .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,3-dioxoisoindolin-2-yl)-PEG9-acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling PEG9-acid with phthalimide-protected intermediates. For example, phthalic anhydride can react with amino-PEG9-acid under thermal conditions (150°C) to form the isoindolinone core, followed by purification via column chromatography . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of phthalic anhydride to PEG9-amine), solvent selection (DMF or DCM for solubility), and temperature control (reflux vs. room temperature). Yield improvements (≥75%) are achievable by monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 7.80–7.85 ppm (phthalimide aromatic protons), δ 3.50–3.70 ppm (PEG9 methylene protons), and δ 4.30–4.50 ppm (CH₂ linker between PEG and isoindolinone) .

- FT-IR : Stretching vibrations at ~1770 cm⁻¹ (C=O of phthalimide) and ~1100 cm⁻¹ (C-O-C of PEG) confirm structural integrity .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ peaks matching the molecular formula (C₃₅H₅₄N₂O₁₃; calculated m/z: 758.4) .

Q. How can the solubility and stability of this compound in various solvents be systematically evaluated?

- Methodological Answer : Conduct a solvent screening assay using HPLC or UV-Vis spectroscopy. Prepare saturated solutions in PBS (pH 7.4), DMSO, ethanol, and water. Measure solubility via gravimetric analysis after 24 hr incubation (25°C). Stability is assessed by tracking degradation products (e.g., free phthalimide via LC-MS) under accelerated conditions (40°C, 75% humidity) over 7 days .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX programs to resolve structural ambiguities in PEGylated isoindolinone derivatives?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data (θ ≤ 25°).

- Structure Solution : Employ SHELXD for phase determination via dual-space methods, focusing on the PEG chain’s conformational flexibility .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. PEG9 torsion angles (e.g., C-O-C-C) are refined using restraints (DFIX commands) to account for thermal motion .

- Validation : Check for R-factor convergence (R₁ < 0.05) and plausible bond lengths (C-C: 1.50–1.54 Å; C-O: 1.43 Å) .

Q. What computational approaches (e.g., DFT, Hirshfeld surface analysis) are suitable for investigating non-covalent interactions in this compound crystals?

- Methodological Answer :

- DFT Calculations : Optimize the crystal structure (B3LYP/6-31G(d)) to analyze electrostatic potential surfaces (EPS), highlighting hydrogen-bond acceptor sites (e.g., phthalimide carbonyl) .

- Hirshfeld Analysis : Use CrystalExplorer to quantify intermolecular contacts. For example, H···O interactions (40–50% contribution) dominate in PEGylated derivatives, while C-H···π interactions stabilize the isoindolinone ring .

- Energy Frameworks : Generate 3D interaction maps to visualize the balance between dispersion forces (PEG chains) and directional hydrogen bonds .

Q. How should researchers design crystallization experiments to study hydrogen-bonding patterns in PEGylated isoindolinone systems?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in mixed solvents (e.g., DCM/methanol 2:1 v/v) to promote ordered PEG chain packing .

- Temperature Gradients : Cool from 40°C to 4°C at 0.5°C/hr to grow crystals suitable for SC-XRD.

- Additive Screening : Introduce co-formers (e.g., succinic acid) to modulate hydrogen-bond networks. Monitor via PXRD to confirm polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.